

# physicochemical properties of 4-Amino-2-fluoro-N-methylbenzamide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Amino-2-fluoro-N-methylbenzamide

Cat. No.: B1521842

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An In-depth Technical Guide to the Physicochemical Properties of **4-Amino-2-fluoro-N-methylbenzamide**

## Abstract

**4-Amino-2-fluoro-N-methylbenzamide** (CAS No. 915087-25-1) is a pivotal chemical intermediate, most notably in the synthesis of advanced pharmaceuticals such as Apalutamide, a potent androgen receptor inhibitor for the treatment of prostate cancer.[1][2] A comprehensive understanding of its physicochemical properties is paramount for process optimization, formulation development, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a detailed analysis of the structural, physical, and chemical characteristics of **4-Amino-2-fluoro-N-methylbenzamide**. It consolidates available experimental and predicted data, outlines standardized protocols for its empirical determination, and discusses the implications of these properties within the context of drug development. This document is intended for researchers, chemists, and pharmaceutical scientists engaged in the synthesis, characterization, and application of this important molecule.

## Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally establish its identity and structure.

- IUPAC Name: **4-amino-2-fluoro-N-methylbenzamide**[\[3\]](#)
- Synonyms: N-methyl-2-fluoro-4-aminobenzamide, Benzamide, 4-amino-2-fluoro-N-methyl-[\[3\]](#)  
[\[4\]](#)
- CAS Number: 915087-25-1[\[3\]](#)
- Molecular Formula: C<sub>8</sub>H<sub>9</sub>FN<sub>2</sub>O[\[3\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Weight: 168.17 g/mol [\[3\]](#)[\[5\]](#)[\[6\]](#)

The molecular structure consists of a benzamide core, substituted with an amino group at position 4 and a fluorine atom at position 2 of the benzene ring. The amide nitrogen is substituted with a methyl group.

Caption: 2D Chemical Structure of **4-Amino-2-fluoro-N-methylbenzamide**.

## Physicochemical Properties: Data Summary

A summary of the core physicochemical properties is essential for at-a-glance assessment. The following table consolidates both predicted and available experimental data.

Property	Value / Description	Data Type	Source(s)
Appearance	Solid	Experimental	[4]
Molecular Weight	168.17 g/mol	Calculated	[3][5][6]
Melting Point	Data not available	-	-
Boiling Point	320 °C	Predicted	[4]
Flash Point	147 °C	Experimental	[4]
Density	1.234 g/cm <sup>3</sup>	-	[4]
pKa	14.12 ± 0.46	Predicted	[4]
LogP (Octanol/Water)	0.6	Predicted	[3]
Aqueous Solubility	Data not available	-	-
Storage	2-8°C, Moisture Sensitive	Recommendation	[5][6]

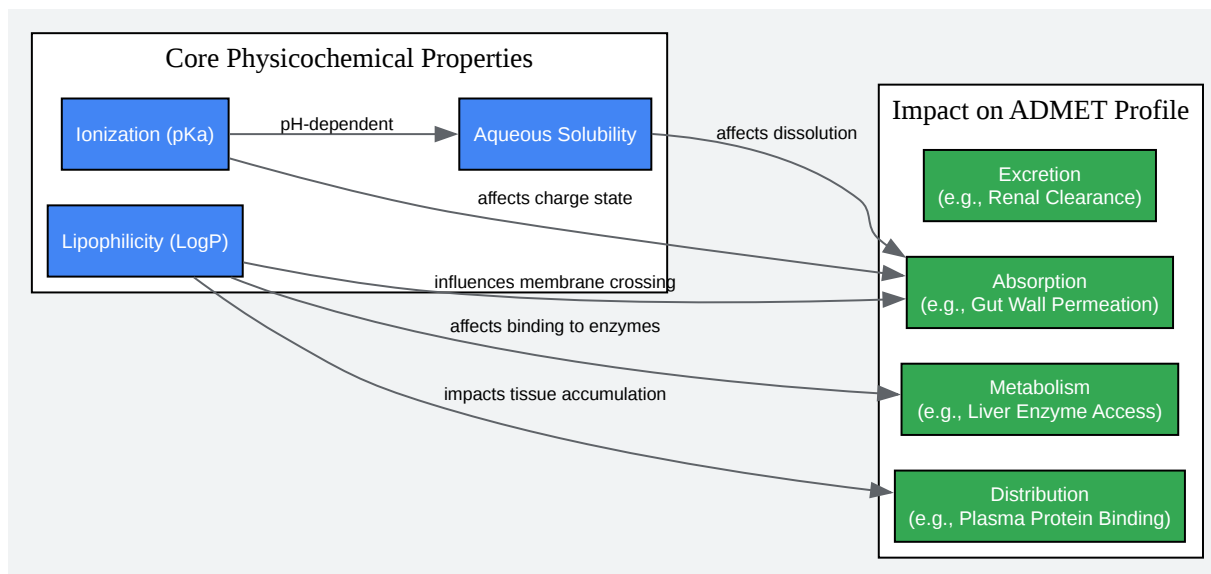
## In-Depth Analysis of Key Properties

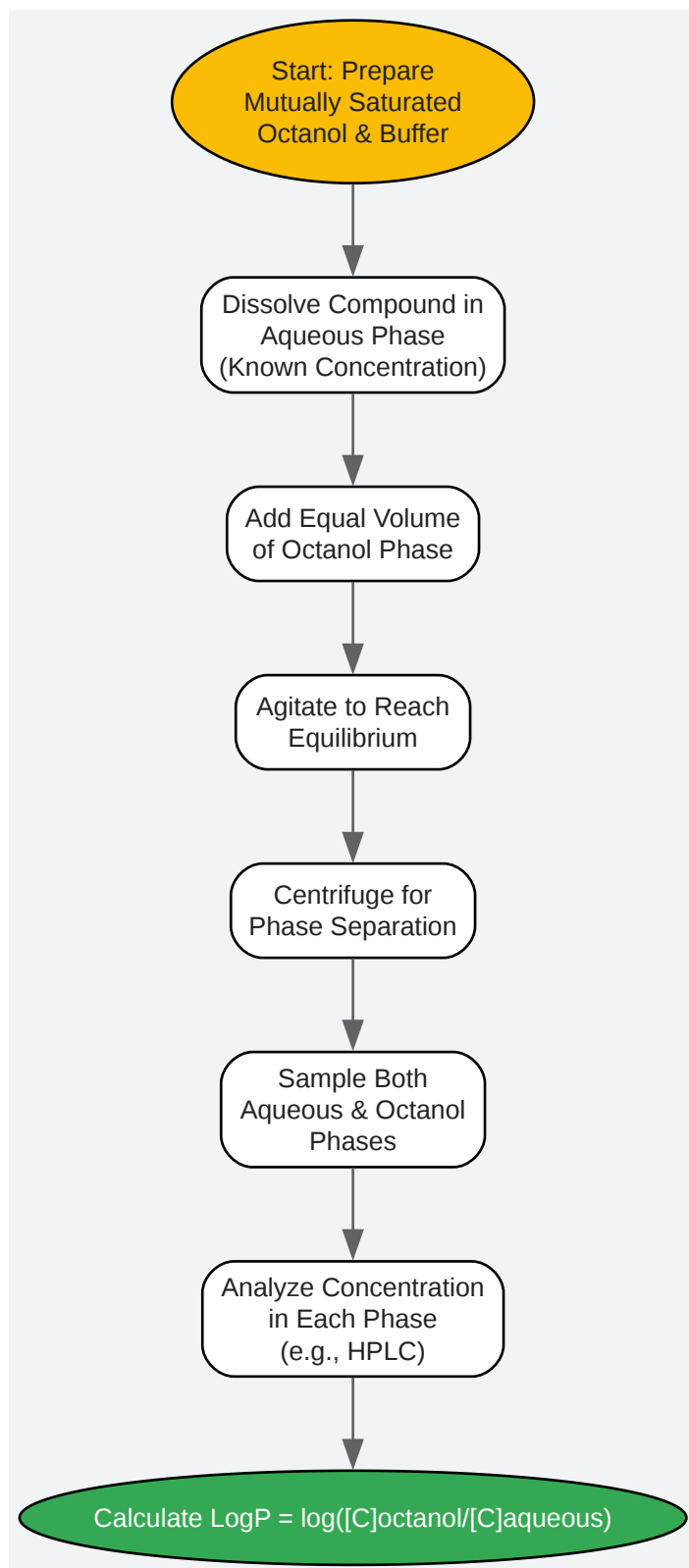
### Thermal Properties

- Melting Point (MP):** The melting point is a critical indicator of purity. A sharp melting range typically signifies high purity. While no experimental value is published, it is expected to be a solid with a relatively high melting point due to the crystalline nature of aromatic amides. Its determination is crucial for quality control during manufacturing.
- Boiling Point (BP):** A predicted boiling point of 320 °C suggests low volatility under standard conditions, which is typical for a molecule of this size and functionality.[4] This high boiling point simplifies handling by minimizing vapor-related exposure risks.
- Thermal Stability:** The compound's stability at various temperatures is vital for defining storage conditions and assessing its behavior during thermal processes like drying. Degradation at elevated temperatures could lead to impurity formation.

### Solubility and Lipophilicity

Solubility and lipophilicity are cornerstone properties that dictate a molecule's behavior in both chemical and biological systems, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.<sup>[7]</sup>





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